molecular formula C21H17BrN4O2S B2603577 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine CAS No. 1111260-45-7

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B2603577
CAS No.: 1111260-45-7
M. Wt: 469.36
InChI Key: SELVMYOESXUXFE-UHFFFAOYSA-N
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Description

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a 2-bromophenyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.

    Thioether formation: The thioether linkage is formed by reacting the oxadiazole derivative with a thiol compound.

    Pyridazine ring formation: The final step involves the formation of the pyridazine ring, which can be achieved through a condensation reaction involving hydrazine and a suitable diketone or dicarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted derivatives: From nucleophilic substitution of the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study biological processes or as a tool in chemical biology.

Mechanism of Action

The mechanism of action of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c1-2-27-15-9-7-14(8-10-15)18-11-12-20(25-24-18)29-13-19-23-21(26-28-19)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELVMYOESXUXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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